N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a phenyl group, and an oxazole ring
Mechanism of Action
Target of Action
Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
It is suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may interfere with cell division and survival pathways .
Result of Action
The compound has shown potential antitumor activities against HeLa, A549, and MCF-7 cell lines. Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against these human cancer cells lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is often achieved through a cyclization reaction involving a suitable precursor, such as a phenyl-substituted oxazole derivative. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in the synthesis of other compounds.
Scientific Research Applications
Chemistry: In chemistry, N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, as well as to develop new therapeutic agents.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antitumor agent. Studies have shown that it exhibits growth inhibition properties against various cancer cell lines.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing.
Comparison with Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride
Benzo[1,3]dioxol-5-ylmethyl-p-tolyl-amine
Uniqueness: N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-17(18-20-10-16(24-18)13-4-2-1-3-5-13)19-9-12-6-7-14-15(8-12)23-11-22-14/h1-8,10H,9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJDSJKTISRPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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